3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Procure this USP-designated Carglumic Acid Related Compound A (Impurity B) for accurate quantification of the (S)-hydantoin-5-propionic acid degradation product in stability-indicating HPLC/LC-MS methods. Its defined (S)-stereochemistry ensures method specificity for ANDA submissions under ICH Q2(R1), eliminating the risk of analytical error from racemic mixtures. It also serves as a chiral building block for glutathione analogs and peptide nucleic acids. Supplied with full characterization, ≥95% purity, and a comprehensive Certificate of Analysis.

Molecular Formula C6H8N2O4
Molecular Weight 172.14
CAS No. 17027-50-8
Cat. No. B2985423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid
CAS17027-50-8
Molecular FormulaC6H8N2O4
Molecular Weight172.14
Structural Identifiers
SMILESC(CC(=O)O)C1C(=O)NC(=O)N1
InChIInChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)/t3-/m0/s1
InChIKeyVWFWNXQAMGDPGG-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (CAS 17027-50-8): Reference Standard and Chiral Hydantoin Intermediate


3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (CAS 17027-50-8), also designated as (S)-3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, L-Hydantoin-5-propionic acid, and Carglumic Acid USP Related Compound A/Impurity B, is a chiral hydantoin derivative with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . This compound is a fully characterized, high-purity chemical that serves as a pharmaceutical reference standard for the API Carglumic Acid (N-carbamyl-L-glutamic acid) and is used in analytical method development, method validation (AMV), and quality control (QC) applications for regulatory submissions such as ANDAs . It is also recognized as a versatile building block in organic synthesis, particularly for the preparation of glutathione analogs, peptide nucleic acids, and phosphonooligopeptides .

Why a Chiral Hydantoin Reference Standard Cannot Be Replaced by Its Racemate or Structural Analogs


Substituting 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid with a generic hydantoin derivative or even its own racemic mixture (CAS 5624-26-0) introduces significant risk and analytical error in regulated pharmaceutical environments. The compound's defined (S)-stereochemistry is a critical feature for its designated roles as a USP reference standard (Carglumic Acid Related Compound A) and as a chiral building block . Regulatory bodies such as the FDA and EMA mandate the use of specific, well-characterized impurity standards for analytical method validation and quality control of active pharmaceutical ingredients (APIs) like Carglumic Acid; using an unqualified or racemic alternative would compromise the accuracy, specificity, and regulatory defensibility of HPLC, LC-MS, or other analytical methods [1]. Furthermore, in research applications, the biological or catalytic activity of hydantoin derivatives can be stereospecific, as evidenced by enzymatic studies on hydantoin-5-propionic acid amidohydrolase and microbial conversion pathways [2]. Therefore, the precise stereochemistry and established regulatory acceptance of this specific compound are non-interchangeable attributes.

Quantitative Differentiation of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid Against Primary Comparators


Chiral Purity and Regulatory Acceptance: USP Reference Standard vs. Racemic Mixture

The compound is officially designated as Carglumic Acid USP Related Compound A, a primary reference standard for the API Carglumic Acid . This designation, specific to the (S)-enantiomer, ensures traceability and regulatory acceptance for method validation and quality control in ANDA submissions. In contrast, the racemic mixture (racemic-Carglumic Acid Impurity A, CAS 5624-26-0) is not a USP reference standard and lacks the same level of official compendial recognition for these specific analytical purposes [1]. The use of the specific (S)-enantiomer standard is mandated to accurately identify and quantify this specific impurity in drug substance and product batches, ensuring compliance with ICH and pharmacopeial guidelines [2].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Enzymatic Kinetic Parameters for Hydantoin-5-propionic Acid Amidohydrolase (ErtD)

The compound serves as a specific substrate for the metal-dependent enzyme hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13. Quantitative kinetic parameters for this enzyme have been established using hydantoin-5-propionic acid as the substrate [1]. While other hydantoin derivatives may interact with this or similar enzymes, the specific Km and Vmax values reported are uniquely defined for this compound in this enzymatic system. No comparable kinetic data are available for the racemic mixture or other Carglumic acid impurities in this specific context.

Enzymology Biocatalysis Metabolic Engineering

Synthetic Yield in Biocatalytic L-Glutamic Acid Production

This compound, as its DL-racemic mixture (DL-hydantoin-5-propionic acid), is a key substrate in microbial production of L-glutamic acid. Studies with Bacillus brevis ATCC 8185 demonstrate a high conversion efficiency [1]. While the pure (S)-enantiomer is the focus of this guide, this data highlights the value of the hydantoin-5-propionic acid scaffold in biocatalytic processes, where yields of 90% for L-glutamic acid are achievable from the racemic substrate [1]. This is a quantifiable, scalable process parameter that distinguishes this compound class from other potential substrates for glutamate production.

Biocatalysis Microbial Fermentation Amino Acid Synthesis

Radiolabeled Synthesis Yield for Metabolic Studies

The enzymatic synthesis of 14C-labeled hydantoin-5-propionic acid from urocanic acid-14C using urocanase and xanthine oxidase offers a distinct advantage in terms of yield and substrate dilution for metabolic studies [1]. This method provides a clear, quantitative benefit for researchers requiring radiolabeled compounds for tracing metabolic pathways. In contrast, chemical synthesis of labeled hydantoin derivatives often results in significant dilution of the radioactive isotope and lower overall yields.

Radiochemistry Metabolic Tracing Enzymatic Synthesis

Differential Metabolic Fate and Impurity Profiling vs. Carglumic Acid API

As an impurity/degradation product of the API Carglumic Acid, 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a critical marker for drug stability and purity . Its presence is quantified in stability-indicating HPLC methods to ensure API quality. While structurally related, this compound is not the active pharmaceutical ingredient; its metabolic fate and biological activity differ from Carglumic Acid. For instance, bacterial degradation of hydantoin-5-propionic acid proceeds via carbamylglutamate to glutamate, ammonia, and CO2, a pathway distinct from the pharmacological action of Carglumic Acid [1].

Pharmaceutical Analysis Metabolomics Impurity Profiling

Recommended Procurement Scenarios for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid Based on Quantitative Evidence


Analytical Method Development and Validation for Carglumic Acid Pharmaceutical Products

Procure this compound as the USP-designated Related Compound A reference standard for developing and validating stability-indicating HPLC or LC-MS methods for Carglumic Acid API and finished dosage forms. This is essential for meeting ICH Q2(R1) guidelines and USP monograph requirements for impurity profiling, ensuring accurate quantification of this specific degradation product during stability studies and batch release testing .

Enzymology and Biocatalysis Research on Hydantoin Amidohydrolases

Use this compound as a specific substrate for kinetic characterization of hydantoin-5-propionic acid amidohydrolases, such as ErtD from Burkholderia sp. The established Km (2.8 mM) and Vmax (16 U/mg) provide a benchmark for enzyme activity assays, enabling comparative studies with enzyme variants, inhibitors, or alternative substrates [1].

Synthesis of Chiral Building Blocks and Peptide Mimetics

Leverage the compound's defined (S)-stereochemistry and hydantoin core as a chiral intermediate for synthesizing more complex molecules. Its proven utility in preparing glutathione analogs, peptide nucleic acids, and phosphonooligopeptides makes it a valuable, high-purity (≥95%) building block for medicinal chemistry and chemical biology research .

Radiolabeled Precursor for Metabolic Pathway Tracing

Utilize the compound as a precursor for generating 14C-labeled hydantoin-5-propionic acid via the established high-yield (approx. 90%) enzymatic method. This is particularly valuable for researchers studying ergothioneine utilization, histidine metabolism, or other pathways where hydantoin-5-propionic acid is an intermediate, as the synthesis avoids isotope dilution [2].

Technical Documentation Hub

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